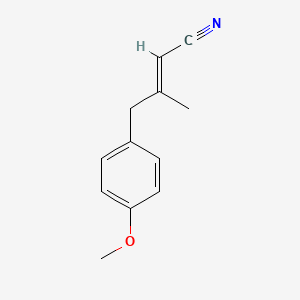

4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyphenyl compounds have gained attention in scientific research due to their potential applications in various fields such as medicine, material science, and organic chemistry. They are often used in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of oxovanadium (IV)tetra (4-methoxyphenyl)porphyrinsalicylates involves the coordination of metal ions at the center of the porphyrin ring .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies often involve the analysis of geometrical parameters, energies of molecular orbitals, and chemical reactivity descriptors .

Chemical Reactions Analysis

Reactions involving (4-methoxyphenyl)amine and its derivatives have been studied. For instance, (4-methoxyphenyl)formamide was synthesized by reacting (4-methoxyphenyl)amine with ethyl formate .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. These analyses often involve studying the optimized geometrical parameters, energies of molecular orbitals, and chemical reactivity descriptors .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

A novel cyclopentene annulation method based on a conjugate addition reaction with 4-methoxybut-3-enenitrile developed treatment of cyclic enone with potassium carbanion of the nitrile followed by acetic anhydride afforded an enol acetate. This led to an HCl-mediated intramolecular cyclization reaction yielding a bicyclo[n.3.0]alkenone derivative in good yield. This method provides a new chiral building block for steroids and other natural compounds (Tanino, Miyashita, 2006).

Vibrational Spectral Studies

Vibrational spectral analysis of methyl 3-(4-methoxyphenyl)prop-2-enoate, a new organic non-linear optic (NLO) crystal, was carried out using near-IR Fourier transform Raman and Fourier transform IR spectroscopy. The study predicted large NLO efficiency, confirmed by powder efficiency experiments, and identified charge-transfer interactions vital for NLO activity (Sajan, Jayakumar, Zaleski, 2005).

Corrosion Inhibition

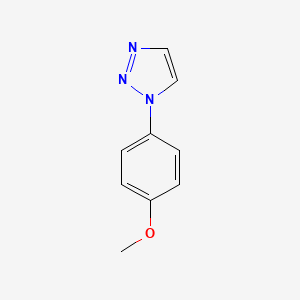

3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was tested for its inhibition performance on mild steel in hydrochloric acid medium, reaching an inhibition efficiency of up to 98%. This study demonstrates the compound's efficacy as a corrosion inhibitor and explores its adsorption behavior and mechanism on the steel surface (Bentiss, Traisnel, Lagrenée, 2009).

Photooxidation and Organic Transformations

The study on the electronic spectra, kinetic regularities, and the decay mechanism of 4-[(2E)-1-methylbut-2-en-1-yl]phenylnitroso oxide derivatives revealed insights into the cyclization and subsequent transformations leading to substituted benzo[d][1,2,3]dioxazole and nitrile oxide products. This contributes to understanding the photooxidation processes and the formation of organic compounds (Chainikova, Gataullin, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-(4-methoxyphenyl)-3-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-10(7-8-13)9-11-3-5-12(14-2)6-4-11/h3-7H,9H2,1-2H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWRTYVDJUFGMI-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)CC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/CC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-3-methylbut-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)

![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)

![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2713879.png)